MMP-2 Selectivity and MMP-1 Sparing
Tanomastat demonstrates high selectivity for MMP-2 over MMP-1, a key interstitial collagenase whose inhibition is associated with musculoskeletal toxicity in vivo. Tanomastat's Ki for MMP-1 is >5000 nM, whereas its Ki for MMP-2 is 11 nM, yielding a selectivity ratio of >454-fold [1]. In contrast, broad-spectrum hydroxamate-based inhibitors Marimastat and Batimastat exhibit Ki/IC50 values for MMP-1 of 5 nM and 3 nM, respectively, with negligible selectivity over MMP-2 (6 nM and 4 nM, respectively) [2]. This quantitative difference in selectivity is a critical differentiator for experimental design.
| Evidence Dimension | Ki (nM) for MMP-1 vs. MMP-2 |
|---|---|
| Target Compound Data | MMP-1 Ki >5000 nM; MMP-2 Ki = 11 nM (Ratio >454) |
| Comparator Or Baseline | Marimastat: MMP-1 Ki = 5 nM, MMP-2 Ki = 6 nM (Ratio 0.83). Batimastat: MMP-1 IC50 = 3 nM, MMP-2 IC50 = 4 nM (Ratio 0.75). |
| Quantified Difference | Tanomastat's MMP-2:MMP-1 selectivity ratio is >550-fold higher than Marimastat's. |
| Conditions | Ki values from in vitro enzyme inhibition assays. |
Why This Matters
High selectivity for MMP-2 over MMP-1 allows for specific interrogation of gelatinase-driven processes (e.g., angiogenesis, tumor cell invasion) without the confounding, toxic off-target effects of inhibiting constitutive collagenase activity, ensuring cleaner, more interpretable phenotypic data.
- [1] Agarwal, S. et al. (2018). '5.3 Non-Peptidomimetic/Non-Hydroxamate MMPIs'. In: International Journal of Pharmaceutics. Via ScienceDirect. View Source
- [2] Raeeszadeh-Sarmazdeh, M. et al. (2020). 'Table 10. L-758,354 Ki...'. In: Biomolecules, 10(5), 717. PMC7277161. View Source
